N-[(1-Butan-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide
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Description
“N-[(1-Butan-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide” is an organic compound containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a 1,3-dipolar cycloaddition or other cyclization reaction . The butan-2-yl group and the prop-2-enamide group would likely be added in subsequent steps, although the exact methods would depend on the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, along with the butan-2-yl (or isobutyl) group and the prop-2-enamide group. The exact three-dimensional structure would depend on the stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. The pyrrolidine ring might undergo reactions at the nitrogen atom, while the prop-2-enamide group could participate in various addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the functional groups present and their arrangement in the molecule .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-butan-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-4-10(3)14-7-6-11(9-14)8-13-12(15)5-2/h5,10-11H,2,4,6-9H2,1,3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMLOACRKZIDCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(C1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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